
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate
描述
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate (ETC6C) is a synthetic compound with potential therapeutic applications in the treatment of various diseases. It is a bicyclic molecule with two rings connected by a methylene group. ETC6C is a structural analog of the endogenous ligands of the G protein-coupled receptors (GPCRs), which are involved in signal transduction pathways in the body. ETC6C has been studied for its potential to act as a ligand for GPCRs, as well as its capability to modulate the activities of other cellular targets.
科学研究应用
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate has been studied for its potential to act as a ligand for GPCRs, as well as its capability to modulate the activities of other cellular targets. Studies have shown that this compound has the ability to act as an agonist for the GPCR, GPR55, which is involved in the regulation of inflammation and pain. This compound has also been studied for its potential to modulate the activities of the enzyme, phospholipase C, which is involved in the regulation of cell signaling pathways. Additionally, this compound has been studied for its potential to act as an agonist for the GPCR, GPR119, which is involved in the regulation of glucose metabolism.
作用机制
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate acts as an agonist for GPCRs, which are involved in signal transduction pathways in the body. This compound binds to the GPCR, which activates the GPCR and triggers a cascade of intracellular signaling events. These signaling events lead to the activation of various enzymes and transcription factors, which ultimately result in the expression of genes that are involved in the regulation of various physiological processes. Additionally, this compound can modulate the activity of other cellular targets, such as phospholipase C, which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has the potential to modulate the activities of various enzymes and transcription factors, which can result in the expression of genes that are involved in the regulation of various physiological processes. For example, this compound has been found to modulate the activities of enzymes involved in the regulation of inflammation and pain, as well as the regulation of glucose metabolism. Additionally, this compound has been found to modulate the activities of transcription factors, which can lead to the expression of genes involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
The use of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate in lab experiments has several advantages. First, this compound is relatively easy to synthesize, making it a cost-effective option for lab experiments. Additionally, this compound has the potential to act as an agonist for GPCRs, which can be useful in the study of signal transduction pathways. However, this compound also has some limitations. For example, this compound has a relatively short half-life, making it difficult to study the long-term effects of this compound in lab experiments. Additionally, this compound can be toxic at high concentrations, making it important to use caution when using this compound in lab experiments.
未来方向
There are several potential future directions for the study of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate. First, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound to modulate the activities of other cellular targets, such as enzymes and transcription factors. Finally, further research is needed to explore the potential of this compound to act as an agonist for GPCRs, as well as its potential to modulate the activities of other cellular targets.
属性
IUPAC Name |
ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(12)14-13-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUWOUNSLGZNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=NN=C(C=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




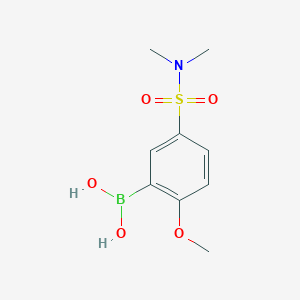
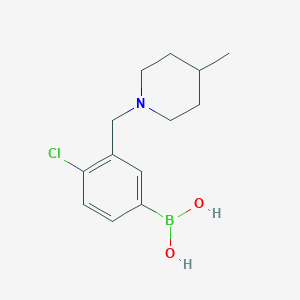
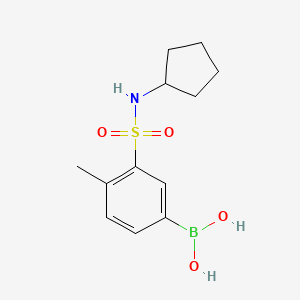

![2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1434291.png)
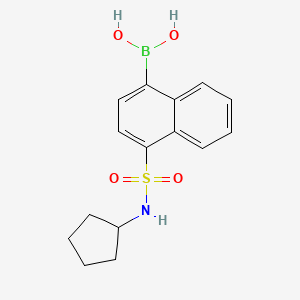
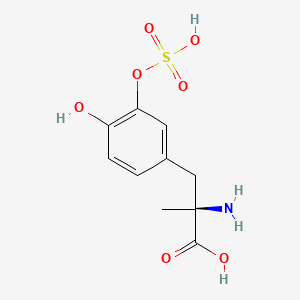
![1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene](/img/structure/B1434297.png)
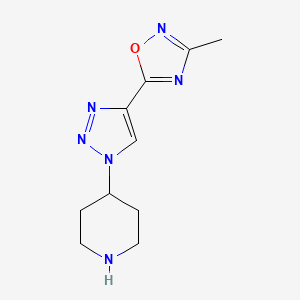
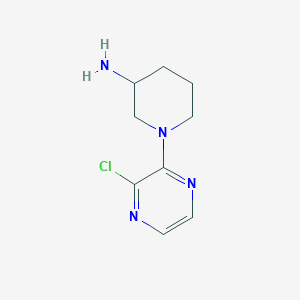
![6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1434302.png)
![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
